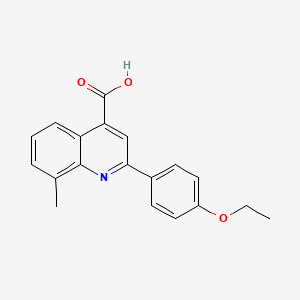

2-(4-Ethoxyphenyl)-8-methylquinoline-4-carboxylic acid

描述

Historical Context of Quinoline Carboxylic Acid Derivatives

The quinoline nucleus has a rich historical foundation that traces back to the early 19th century when German chemist Friedlieb Ferdinand Runge first extracted quinoline from coal tar in 1834, initially naming it "leukol" meaning "white oil" in Greek. This discovery marked the beginning of extensive research into quinoline-based compounds that would eventually lead to the development of numerous pharmaceutically important derivatives. Subsequently, French chemist Charles Gerhardt obtained similar compounds through dry distillation of quinine, strychnine, and cinchonine with potassium hydroxide in 1842, calling the resulting compound "Chinoilin" or "Chinolein". These early investigations established the foundation for understanding quinoline chemistry and its potential applications.

The development of quinoline carboxylic acid derivatives gained significant momentum in the medicinal chemistry field when 4-quinolone-3-carboxylic acid derivatives were first introduced as antibacterial agents in 1962. This breakthrough established quinoline carboxylic acids as clinically relevant therapeutic agents with broad-spectrum activity. The World Health Organization subsequently approved fluoroquinolones as second-line drugs for tuberculosis treatment, recognizing their potent activity and oral bioavailability. Research has shown that quinoline derivatives endowed with "non-classical" biological activities, including antitumor, anti-human immunodeficiency virus type 1 integrase, and cannabinoid receptor modulating activities, have expanded the therapeutic potential of this chemical class.

The evolution of quinoline carboxylic acid synthesis has been marked by continuous improvements in synthetic methodologies. Traditional synthetic approaches, including the Doebner and Pfitzinger reactions, have been the primary routes for obtaining quinoline-4-carboxylic acid cores. However, these conventional pathways often suffered from limitations such as extended reaction times, low yields, and the requirement for toxic reagents. Recent advances have focused on incorporating green chemistry principles, including solvent-free conditions, efficient catalysts, microwave irradiation, and one-pot procedures to overcome these challenges.

Structural Significance of 4-Carboxyquinoline Scaffolds

The 4-carboxyquinoline scaffold represents a privileged structure in medicinal chemistry, offering a multivalent framework for developing compounds with diverse biological activities. The structural significance of this scaffold lies in its ability to accommodate various substituents while maintaining the essential pharmacophoric elements required for biological activity. The quinoline ring system provides a rigid, planar aromatic framework that can engage in π-π stacking interactions and coordinate with metal centers, while the carboxylic acid group at position 4 serves as a crucial pharmacophore for many biological targets.

Recent research has demonstrated that quinoline-4-carboxylic acid derivatives possess remarkable anticancer properties through multiple mechanisms of action. These compounds exhibit the ability to bind with deoxyribonucleic acid, impede deoxyribonucleic acid synthesis, and induce oxidative stress in cancer cells. The evaluation of quinoline-related carboxylic acid derivatives has revealed their considerable dual pharmacological potential, demonstrating both cytotoxicity against cancer cells and anti-inflammatory properties in lipopolysaccharide-induced inflammation models. Studies using sulforhodamine B colorimetric methods have shown that these compounds display substantial selective viability reduction affinities in tumor cell incubations.

The structural versatility of 4-carboxyquinoline scaffolds enables systematic structure-activity relationship studies that guide the optimization of biological properties. Research has indicated that chelation with divalent metals through co-planarity involving the close proximity of the carboxyl group and the nitrogen atom represents a potential molecular mechanism for the optimized pharmacological activities of these compounds. This understanding has led to activity-guided structural modifications of quinoline scaffolds to enhance their therapeutic potential.

| Compound Type | Key Structural Features | Primary Activities |

|---|---|---|

| 4-Quinolone-3-carboxylic acids | Carboxyl at position 3, quinolone core | Antibacterial, antituberculosis |

| Quinoline-4-carboxylic acids | Carboxyl at position 4, quinoline core | Anticancer, anti-inflammatory |

| 2-Arylquinoline-4-carboxylic acids | Aryl substituent at position 2 | Enhanced selectivity, improved potency |

| 8-Methylquinoline derivatives | Methyl group at position 8 | Modified electronic properties |

Key Functional Group Interactions in 2-Aryl-8-methyl Substituted Quinolines

The functional group interactions in 2-aryl-8-methyl substituted quinolines are fundamental to understanding their chemical behavior and biological activity. Research has demonstrated that substitutions at position 4 of the quinoline scaffold significantly influence molecular interactions with biological targets. In quinoline-based allosteric integrase inhibitors, the large aromatic substitution at position 4 optimizes interactions with specific amino acid residues, particularly tryptophan 132 and leucine 102 of target proteins. The aromatic groups in position 4 are highly favored, with a clear preference for substituted phenyl groups that can engage in hydrophobic interactions.

The ethoxyphenyl substituent at position 2 introduces additional complexity to the molecular interactions of this compound. The ethoxy group provides both steric bulk and electronic effects that can influence the compound's binding affinity and selectivity. Research on similar 2-aryl quinoline derivatives has shown that the addition of electron-donating groups such as methoxy can enhance biological activity through improved molecular recognition. The structure-activity relationship studies within this compound class suggest the importance of hydroxyl or alkoxy substituents on the phenyl ring for optimal biological activity.

The methyl substitution at position 8 of the quinoline ring creates unique electronic and steric environments that influence molecular interactions. Studies using density functional theory calculations have revealed that functional groups play specific roles in the coordination of arylquinoline derivatives with metal surfaces. The methyl group at position 8 can affect the electron distribution across the quinoline ring system, potentially altering the compound's ability to participate in donor-acceptor interactions. Research has shown that neutral molecules are generally more stable than their protonated counterparts, with strong adsorption energies observed for quinoline derivatives.

The carboxylic acid functionality at position 4 serves as a critical interaction point for biological targets. This group can participate in hydrogen bonding interactions with target proteins and can coordinate with metal centers when present. The positioning of the carboxylic acid group allows for optimal interaction geometries with biological receptors while maintaining the structural integrity of the quinoline scaffold. Computer-aided drug design studies have identified hydrogen bonding as a pivotal interaction in quinoline-target binding, with the carboxylic acid group often serving as a key hydrogen bond donor or acceptor.

| Functional Group | Position | Interaction Type | Biological Significance |

|---|---|---|---|

| Carboxylic acid | 4 | Hydrogen bonding, metal coordination | Target specificity, activity |

| Ethoxyphenyl | 2 | π-π stacking, hydrophobic interactions | Selectivity enhancement |

| Methyl | 8 | Electronic modulation, steric effects | Stability, binding affinity |

| Quinoline core | Framework | π-π stacking, coordination | Structural integrity, recognition |

属性

IUPAC Name |

2-(4-ethoxyphenyl)-8-methylquinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO3/c1-3-23-14-9-7-13(8-10-14)17-11-16(19(21)22)15-6-4-5-12(2)18(15)20-17/h4-11H,3H2,1-2H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSOCBYFVADJGSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=NC3=C(C=CC=C3C(=C2)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Key Steps

| Step | Reaction Type | Description | Reagents/Conditions |

|---|---|---|---|

| 1 | Quinoline Core Formation | Construction of the quinoline nucleus, typically via Skraup synthesis or Pfitzinger reaction | Aniline derivatives, glycerol, sulfuric acid, oxidizing agent (e.g., nitrobenzene) for Skraup; or ketone and isatin derivatives for Pfitzinger |

| 2 | Introduction of 4-Ethoxyphenyl Group | Friedel-Crafts acylation or cross-coupling to attach the 4-ethoxyphenyl substituent at the 2-position | 4-Ethoxybenzoyl chloride, AlCl3 catalyst (Friedel-Crafts); or Suzuki-Miyaura coupling with appropriate boronic acid and halogenated quinoline |

| 3 | Methylation at 8-Position | Selective methylation of the quinoline ring at the 8-position | Methyl iodide with strong base such as sodium hydride or potassium tert-butoxide |

| 4 | Carboxylation | Introduction of the carboxylic acid group at the 4-position | Carboxylation using CO2 under basic conditions or oxidation of methyl group to carboxylic acid |

Detailed Synthetic Procedure Example

Quinoline Core Synthesis: The Skraup synthesis is employed by condensing aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene, forming the quinoline scaffold.

Ethoxyphenyl Group Introduction: The quinoline intermediate undergoes Friedel-Crafts acylation with 4-ethoxybenzoyl chloride using aluminum chloride as a Lewis acid catalyst to attach the ethoxyphenyl moiety at the 2-position.

Methylation: The 8-position methyl group is introduced by treating the intermediate with methyl iodide in the presence of sodium hydride, which deprotonates the position to allow nucleophilic substitution.

Carboxylation: The final carboxylic acid group is introduced by carboxylation of the appropriate intermediate using carbon dioxide under basic conditions or by oxidation of a methyl precursor to the acid.

Industrial Production Considerations

Industrial synthesis optimizes these steps for scale, yield, and purity by:

Employing continuous flow reactors to enhance reaction control and throughput.

Using high-throughput screening to optimize catalysts and reaction parameters.

Applying catalytic processes to improve selectivity and reduce byproducts.

| Reaction Step | Typical Reagents | Conditions | Notes |

|---|---|---|---|

| Skraup synthesis | Aniline, glycerol, H2SO4, nitrobenzene | 180–200°C, reflux | Exothermic, requires careful temperature control |

| Friedel-Crafts acylation | 4-Ethoxybenzoyl chloride, AlCl3 | 0–25°C, inert atmosphere | Moisture sensitive, AlCl3 must be dry |

| Methylation | Methyl iodide, NaH or KOtBu | 0–50°C, anhydrous solvent (THF, DMF) | Strong base required for regioselectivity |

| Carboxylation | CO2, base (e.g., NaH, K2CO3) | Elevated pressure (1–10 atm), 25–80°C | May require catalyst or phase transfer agent |

Spectroscopic Confirmation: NMR (1H and 13C) confirms the presence of ethoxyphenyl protons (aromatic δ 6.8–7.5 ppm, ethoxy CH2 δ ~4.0 ppm, CH3 δ ~1.3 ppm), methyl group at 8-position (δ ~2.5 ppm), and carboxylic acid proton (broad singlet δ 11–13 ppm).

Mass Spectrometry: High-resolution ESI-MS shows molecular ion peak consistent with molecular weight 307.3 g/mol.

Purity and Yield: Typical yields for the multi-step synthesis range from 45% to 70% overall, depending on optimization. Purification is achieved by recrystallization or column chromatography.

| Method | Advantages | Disadvantages | Typical Yield | Scale Suitability |

|---|---|---|---|---|

| Skraup + Friedel-Crafts + Methylation + Carboxylation | Well-established, accessible reagents | Multi-step, harsh conditions, moisture sensitive | 50–70% overall | Laboratory to pilot scale |

| Pfitzinger reaction variant | Mild conditions, fewer steps | Limited substrate scope | 40–60% | Laboratory scale |

| Continuous flow synthesis (industrial) | High throughput, better control | Requires specialized equipment | >70% | Industrial scale |

The preparation of 2-(4-Ethoxyphenyl)-8-methylquinoline-4-carboxylic acid involves classical quinoline synthesis methods such as the Skraup reaction, followed by strategic functional group modifications including Friedel-Crafts acylation, methylation, and carboxylation. Industrial methods focus on continuous flow and catalytic improvements to enhance yield and scalability. Analytical techniques such as NMR, IR, and mass spectrometry are essential for confirming structure and purity. Future research may optimize these methods further and explore alternative synthetic routes to improve efficiency and environmental sustainability.

化学反应分析

Types of Reactions

2-(4-Ethoxyphenyl)-8-methylquinoline-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline N-oxides.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to reduce the carboxylic acid group to an alcohol.

Substitution: Electrophilic substitution reactions can occur at the quinoline core, particularly at the 5- and 7-positions, using reagents such as halogens or nitro groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Quinoline N-oxides.

Reduction: 2-(4-Ethoxyphenyl)-8-methylquinoline-4-methanol.

Substitution: Halogenated or nitrated quinoline derivatives.

科学研究应用

Medicinal Chemistry

Drug Development

This compound serves as a scaffold for the development of new drugs targeting various diseases, including cancer and infectious diseases. Its structural features allow for modifications that enhance biological activity. For instance, derivatives have been synthesized to evaluate their anticancer properties against different cell lines, demonstrating promising results in inhibiting cell growth and inducing apoptosis .

Antimicrobial Activity

Research indicates that quinoline derivatives exhibit significant antimicrobial properties. Studies have shown that 2-(4-Ethoxyphenyl)-8-methylquinoline-4-carboxylic acid and its analogs can inhibit the growth of Mycobacterium tuberculosis, making them potential candidates for antitubercular agents .

Biological Studies

Mechanism of Action

The compound interacts with specific molecular targets such as enzymes and receptors. Its mechanism includes DNA intercalation, which disrupts replication and transcription processes, and inhibition of key enzymes like topoisomerases and kinases. These interactions can lead to cell cycle arrest and apoptosis in cancer cells .

Case Study: Anticancer Activity

In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cell lines such as HepG2 (liver cancer) and HCT116 (colon cancer). The IC50 values observed were comparable to established chemotherapeutics, highlighting its potential as an anticancer agent .

Material Science

Organic Semiconductors

The unique photophysical properties of this compound make it suitable for applications in material science, particularly in the synthesis of organic semiconductors and light-emitting diodes (LEDs). Its ability to facilitate charge transport enhances the performance of electronic devices.

Chemical Biology

Cellular Probes

This compound is utilized as a probe to study cellular processes and pathways. By understanding its interactions within biological systems, researchers can gain insights into cellular mechanisms that are crucial for disease progression and treatment strategies.

作用机制

The mechanism of action of 2-(4-Ethoxyphenyl)-8-methylquinoline-4-carboxylic acid involves its interaction with specific molecular targets such as enzymes, receptors, and DNA. The quinoline core can intercalate with DNA, inhibiting the replication and transcription processes. Additionally, the compound can inhibit enzymes such as topoisomerases and kinases, leading to cell cycle arrest and apoptosis in cancer cells.

相似化合物的比较

8-Methyl-2-phenylquinoline-4-carboxylic Acid (CAS 107027-34-9)

- Structure : Lacks the ethoxy group at the C-2 phenyl substituent.

- Properties : Reduced solubility compared to the ethoxy derivative due to the absence of the polar ethoxy group. Demonstrates moderate antibacterial activity against Staphylococcus aureus (MIC = 64 µg/mL) .

- Synthesis : Prepared via Doebner reaction and amidation .

7-Chloro-2-(4-ethylphenyl)-8-methylquinoline-4-carboxylic Acid (CAS 588711-30-2)

- Structure : Incorporates a chlorine atom at C-7 and an ethyl group on the C-2 phenyl ring.

- Properties: Chlorine substitution enhances lipophilicity and may improve membrane penetration.

8-Chloro-2-(4-methylphenyl)quinoline-4-carboxylic Acid (CAS 401604-07-7)

- Structure : Chlorine at C-8 and a methyl group on the C-2 phenyl ring.

- Properties: Soluble in chloroform and methanol, suggesting moderate polarity. Used as a research chemical in drug discovery .

2-(4-Methoxyphenyl)-8-methylquinoline-4-carboxylic Acid

- Structure : Methoxy group at the C-2 phenyl substituent.

- Derivatives show activity against Gram-positive bacteria .

Pharmacokinetic and Bioactivity Comparisons

Antibacterial Activity

- 2-(4-Ethoxyphenyl) Derivative : Expected to exhibit improved solubility and bioavailability due to the ethoxy group, which may enhance water solubility compared to methyl or chloro analogues.

- Compound 5a4 (2-Phenylquinoline-4-carboxylic Acid Derivative): MIC of 64 µg/mL against S. aureus, attributed to optimal substituent positioning and electronic effects .

- Chloro-Substituted Analogues : Chlorine atoms (e.g., at C-7 or C-8) may increase cytotoxicity but improve potency against resistant strains .

Physicochemical Properties

| Compound Name | Substituents | Solubility | Molecular Weight | Key Applications |

|---|---|---|---|---|

| 2-(4-Ethoxyphenyl)-8-methylquinoline-4-carboxylic acid | C-2: 4-ethoxy; C-8: methyl | Moderate (predicted) | 307.34 g/mol | Antimicrobial research |

| 8-Methyl-2-phenylquinoline-4-carboxylic acid | C-2: phenyl; C-8: methyl | Low (organic solvents) | 293.31 g/mol | Antibacterial agents |

| 7-Chloro-2-(4-ethylphenyl)-8-methylquinoline-4-carboxylic acid | C-2: 4-ethylphenyl; C-7: Cl | Chloroform, methanol (slight) | 325.8 g/mol | Drug intermediates |

| 8-Chloro-2-(4-methylphenyl)quinoline-4-carboxylic acid | C-2: 4-methylphenyl; C-8: Cl | Chloroform, methanol (slight) | 297.73 g/mol | Biochemical research |

Case Study: PSI-421 (P-Selectin Inhibitor)

- Structure: 8-(Trifluoromethyl) and cyclopropyl modifications on the quinoline core.

- Improvements : Enhanced aqueous solubility (10-fold over PSI-697) and oral bioavailability due to trifluoromethyl and cyclopropyl groups. Demonstrated efficacy in arterial injury models .

- Relevance : Highlights the impact of substituents on pharmacokinetics, guiding optimization of 2-(4-ethoxyphenyl) derivatives.

生物活性

2-(4-Ethoxyphenyl)-8-methylquinoline-4-carboxylic acid is a compound belonging to the quinoline family, which is known for its diverse biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a quinoline core with an ethoxyphenyl substituent at the 2-position and a carboxylic acid group at the 4-position. This unique structure enhances its lipophilicity and ability to interact with various biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit key enzymes such as topoisomerases and kinases, which are critical in DNA replication and cell cycle regulation. This inhibition can lead to apoptosis in cancer cells .

- DNA Intercalation : The quinoline moiety allows the compound to intercalate with DNA, disrupting replication and transcription processes.

- Signaling Pathway Modulation : It may influence various signaling pathways involved in cell proliferation and apoptosis, contributing to its therapeutic effects.

Biological Activities

Research has highlighted several biological activities associated with this compound:

- Antimicrobial Activity : Studies suggest that quinoline derivatives exhibit significant antimicrobial properties, particularly against Mycobacterium tuberculosis (Mtb). The compound's structural analogs have been investigated for their effectiveness as antitubercular agents, showing promising results in inhibiting Mtb DNA gyrase .

- Anticancer Properties : The compound has demonstrated potential as an anticancer agent. In vitro studies have shown that it can inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest . For instance, derivatives of quinoline were tested against HepG2 (liver cancer) and HCT116 (colon cancer) cell lines, exhibiting IC50 values comparable to established chemotherapeutics .

- Anti-inflammatory Effects : Preliminary research indicates that this compound may also possess anti-inflammatory properties, although more studies are needed to fully elucidate this activity.

Table 1: Summary of Biological Activities

Research Insights

- Antitubercular Studies : A study focused on synthesizing various quinoline derivatives reported that certain modifications led to enhanced activity against Mtb, highlighting the importance of structural diversity in developing effective antitubercular agents .

- Anticancer Evaluations : Another research effort evaluated a series of quinoline derivatives for their anticancer potential against multiple cell lines. The results indicated that specific substitutions significantly influenced their cytotoxicity profiles, with some compounds showing enhanced activity compared to traditional chemotherapy agents .

- Mechanistic Studies : Molecular docking studies have provided insights into how these compounds interact with target proteins, revealing potential binding sites and enhancing understanding of their mechanisms at a molecular level .

常见问题

Basic: What are the standard synthetic routes for preparing 2-(4-Ethoxyphenyl)-8-methylquinoline-4-carboxylic acid, and how can reaction conditions be optimized to improve yield?

Methodological Answer:

The synthesis of quinoline-4-carboxylic acid derivatives typically employs the Friedländer annulation or modified Gould-Jacobs reactions. For example, analogous compounds like 4-chloro-2-methylquinoline-6-carboxylic acid are synthesized via cyclization of substituted anilines with β-keto esters under acidic conditions . To optimize yield:

- Solvent selection: Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency.

- Catalysts: Lewis acids (e.g., ZnCl₂) or Brønsted acids (e.g., H₂SO₄) accelerate ring closure.

- Temperature control: Gradual heating (80–120°C) minimizes side reactions.

- Purification: Column chromatography with ethyl acetate/hexane gradients isolates the carboxylic acid derivative.

Basic: What spectroscopic and crystallographic techniques are recommended for characterizing this compound?

Methodological Answer:

- X-ray crystallography: Resolves crystal packing and confirms substituent positions, as demonstrated for 4-(adamantan-1-yl)quinoline derivatives .

- NMR spectroscopy: ¹H/¹³C NMR identifies ethoxy (δ 1.3–1.5 ppm for CH₃, δ 4.0–4.2 ppm for OCH₂) and methylquinoline protons (δ 2.6–2.8 ppm) .

- Mass spectrometry (HRMS): Validates molecular weight (e.g., ESI+ for [M+H]⁺ ion).

- IR spectroscopy: Confirms carboxylic acid C=O stretching (~1700 cm⁻¹) and quinoline ring vibrations.

Advanced: How can researchers resolve discrepancies between computational predictions (e.g., DFT) and experimental data regarding the compound’s reactivity or stability?

Methodological Answer:

- Cross-validation: Compare computational results (e.g., Gibbs free energy of hydrolysis) with experimental kinetic studies (e.g., HPLC monitoring under varying pH/temperature) .

- Parameter adjustment: Refine DFT functionals (e.g., B3LYP-D3 vs. M06-2X) to better model electron-withdrawing effects of the ethoxy group.

- Crystallographic alignment: Overlay experimental crystal structures with optimized computational geometries to identify steric or electronic mismatches .

Advanced: What strategies are effective for evaluating structure-activity relationships (SAR) when initial bioassays show conflicting results between in vitro and in vivo models?

Methodological Answer:

- Metabolite profiling: Use LC-MS/MS to identify active/inactive metabolites in vivo, as seen in studies of heterocyclic aromatic amines .

- Dose-response recalibration: Adjust in vitro concentrations to match in vivo pharmacokinetic exposure (e.g., AUC calculations).

- Receptor binding assays: Compare affinity for target receptors (e.g., Mycobacterium tuberculosis enzymes) across models to isolate confounding factors .

Advanced: How should ecotoxicological studies be designed when prior data on environmental persistence or toxicity are unavailable?

Methodological Answer:

- Tiered testing:

- Read-across analysis: Leverage data from structurally similar compounds (e.g., 8-chloro-2-(4-methylphenyl)quinoline-4-carboxylic acid) to estimate bioaccumulation potential .

Basic: What are the best practices for ensuring compound stability during storage and handling?

Methodological Answer:

- Storage conditions: Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent oxidation of the ethoxy group.

- Light sensitivity: Use amber vials to avoid photodegradation, as quinoline derivatives often degrade under UV exposure.

- Handling protocols: Work under dry conditions (e.g., glovebox) to minimize hydrolysis of the carboxylic acid moiety .

Advanced: How can researchers address low reproducibility in biological assays involving this compound?

Methodological Answer:

- Batch variability analysis: Characterize purity across synthesis batches via HPLC and NMR. Impurities >0.1% may skew results .

- Assay standardization: Use internal controls (e.g., reference inhibitors for enzyme assays) and validate cell line viability (e.g., MTT assays) .

- Solvent compatibility: Ensure DMSO stocks are free of water (<0.1%) to prevent compound precipitation in aqueous media .

Basic: What are the key considerations for designing a scalable synthesis protocol for this compound?

Methodological Answer:

- Green chemistry principles: Replace toxic solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether).

- Catalyst recycling: Use immobilized catalysts (e.g., SiO₂-supported H₂SO₄) to reduce waste.

- Process analytical technology (PAT): Implement in-line FTIR to monitor reaction progress and automate quenching .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。